

Application Notes and Protocols for Osi-906 (Linsitinib) In Vivo Studies

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Compound of Interest

Compound Name: Osi-906

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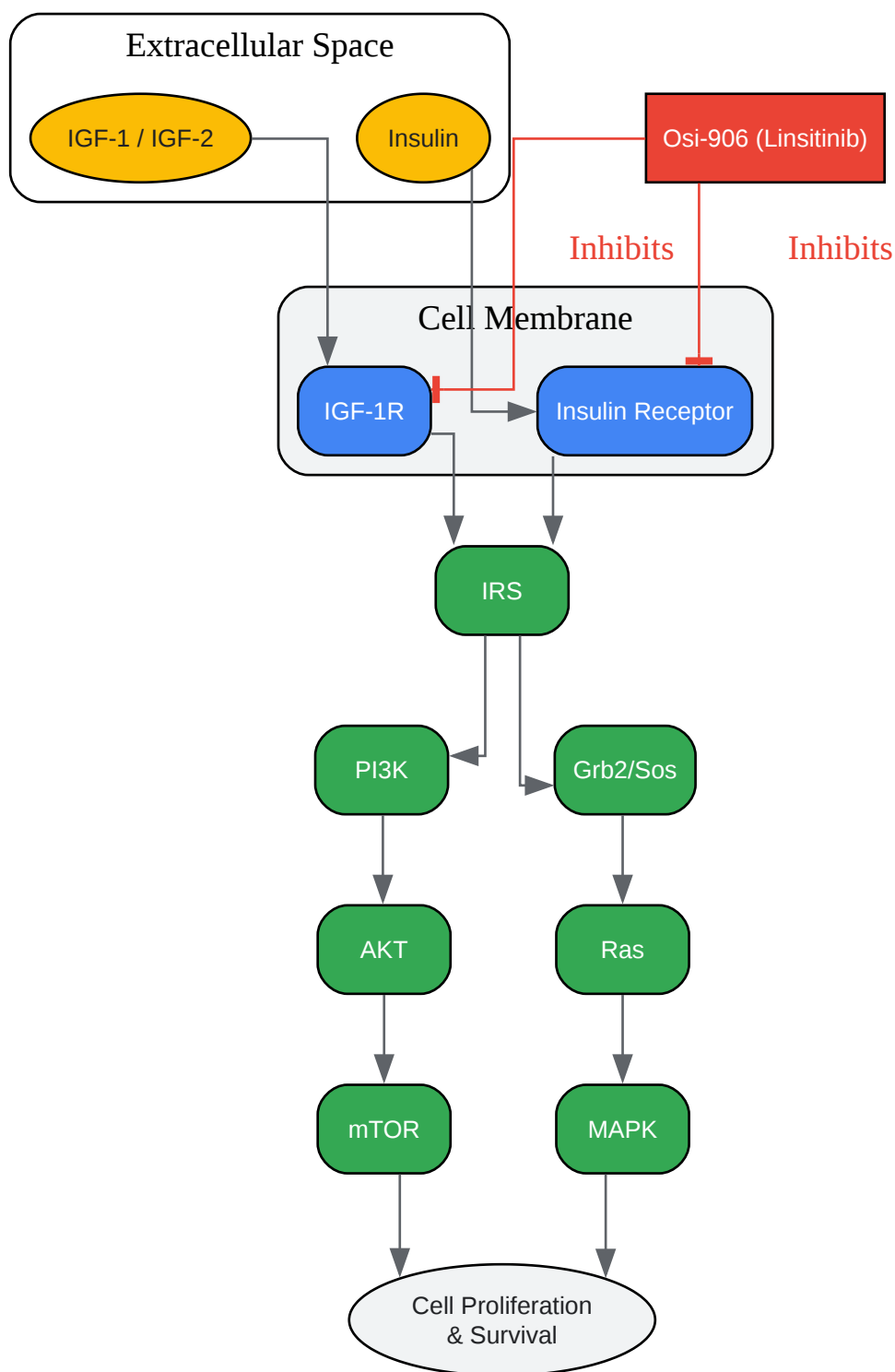
These application notes provide comprehensive guidance on the design and execution of in vivo studies using **Osi-906** (linsitinib), a potent dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR).^{[1][2]} The protocols and data presented are intended to facilitate the preclinical evaluation of **Osi-906** in various cancer models.

Overview of Osi-906

Osi-906 is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of both IGF-1R and IR.^{[1][2]} The activation of the IGF-1R signaling pathway by its ligands, IGF-1 and IGF-2, is implicated in tumor cell proliferation, survival, and resistance to therapy.^{[3][4]} **Osi-906** blocks the autophosphorylation of IGF-1R and IR, thereby inhibiting downstream signaling through the PI3K/AKT/mTOR and MAPK pathways.^[3] Due to its mechanism of action, **Osi-906** has shown anti-tumor efficacy in a range of preclinical xenograft models.^{[1][2][4]}

Osi-906 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by **Osi-906**.



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Caption: Osi-906 inhibits the IGF-1R and IR signaling pathways.

In Vivo Dosing and Administration

Osi-906 is orally bioavailable and has demonstrated efficacy in various preclinical models.[1][2][3] The following table summarizes typical treatment schedules from published in vivo studies.

Animal Model	Tumor Model	Dose (mg/kg)	Dosing Schedule	Route of Administration	Vehicle/Formulation	Reference
Mouse	GEO Colon Carcinoma Xenograft	60	Single oral dose	Oral gavage	Not specified	[3]
Mouse	GEO, Colo-205, Cal-62 Xenografts	60	Once daily	Oral gavage	Not specified	[3]
Mouse	IGF-1R-driven Xenograft	25	Once daily for 14 days	Oral gavage	Not specified	[5]
Mouse	IGF-1R-driven Xenograft	75	Once daily for 14 days	Oral gavage	Not specified	[5]
Mouse	NCI-H292 Xenograft	60	Single dose	Oral gavage	Not specified	[5]
Mouse	Thyroid Eye Disease Model	10	Daily for 4 weeks	Oral gavage	25 mM tartaric acid in water	[6]
Mouse	Renal Ischemia-Reperfusion Injury Model	20	Once a day for 3 days	Not specified	Not specified	[7]

Note on Hyperglycemia: A common side effect associated with **Osi-906** treatment is transient hyperglycemia due to the inhibition of the insulin receptor.[3] Researchers should consider

monitoring blood glucose levels. A twice-daily (BID) dosing schedule with a lower dose may help to mitigate this effect while maintaining anti-tumor efficacy.[3]

Experimental Protocols

Preparation of Osi-906 for Oral Administration

Formulation 1: Tartaric Acid Solution (as described for a thyroid eye disease model)[6]

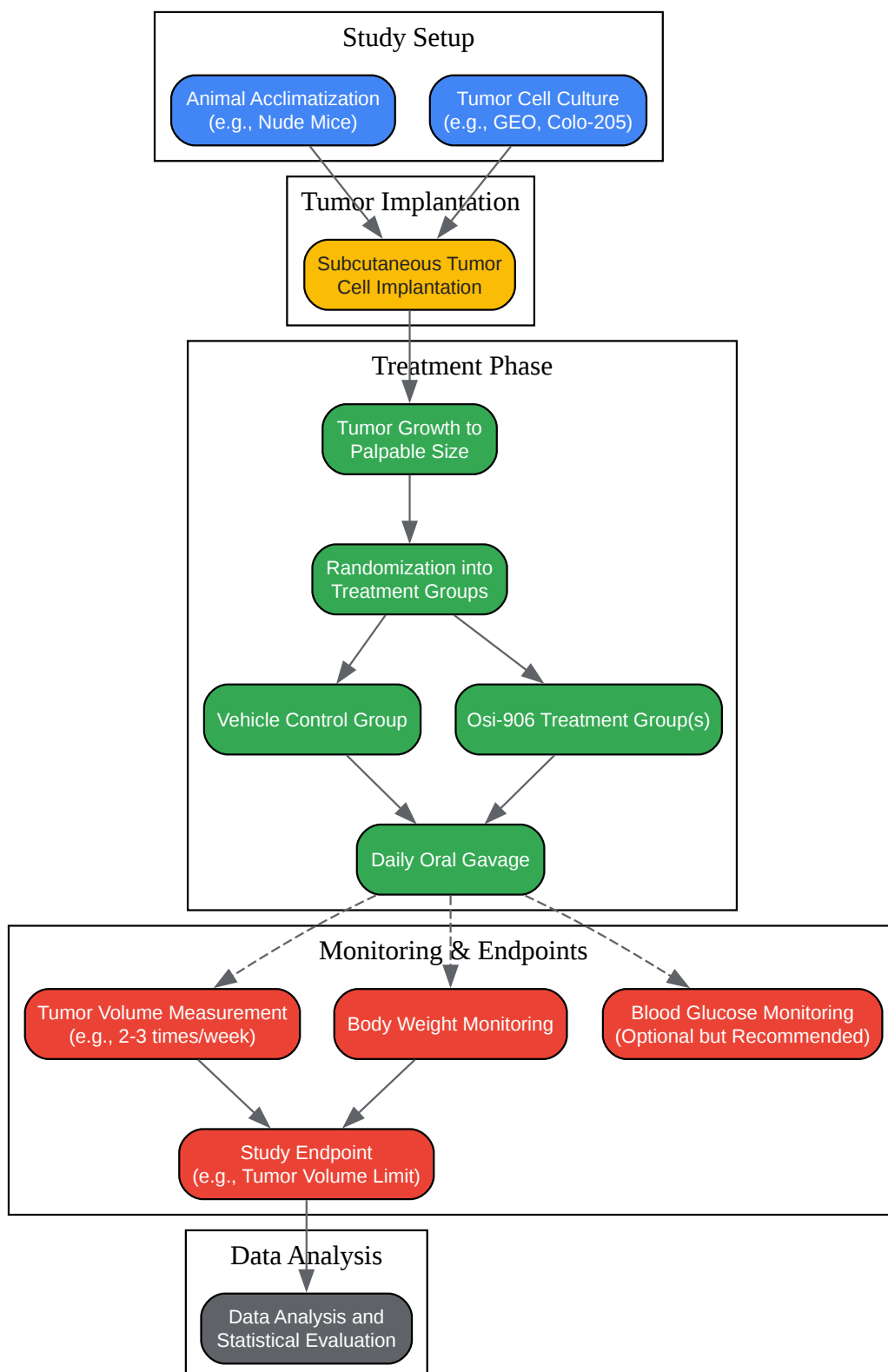
- Prepare a 25 mM solution of tartaric acid in sterile water.
- Calculate the required amount of **Osi-906** powder based on the desired concentration and the total volume needed for the study cohort.
- Suspend the **Osi-906** powder in the 25 mM tartaric acid solution.
- Vortex or sonicate the suspension until it is homogeneous.
- Prepare the formulation fresh every five days and store it at room temperature, protected from light.[6]

Formulation 2: DMSO/PEG300/Tween 80/Water[5]

- Prepare a stock solution of **Osi-906** in DMSO (e.g., 125 mg/mL).
- For a 1 mL final working solution, add 50 μ L of the DMSO stock solution to 400 μ L of PEG300. Mix until clear.
- Add 50 μ L of Tween 80 to the mixture and mix until clear.
- Add 500 μ L of sterile water (ddH₂O) to bring the final volume to 1 mL.
- This formulation should be used immediately after preparation.[5]

In Vivo Xenograft Efficacy Study Workflow

The following diagram outlines a typical workflow for an in vivo xenograft study with **Osi-906**.



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